[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE
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Overview
Description
[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, methyl, oxo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Bromination: Introduction of bromine atoms into the cyclohexene ring.
Methylation: Addition of a methyl group to the cyclohexene ring.
Oxidation: Formation of the oxo group.
Nitration: Introduction of the nitro group to the benzoate moiety.
Condensation: Formation of the final compound through a condensation reaction between the cyclohexene derivative and the nitrobenzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous-flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Cellular Signaling: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a nitro group.
[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
[(Z)-(5,6-dibromo-3-methyl-4-oxocyclohex-2-en-1-ylidene)amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O5/c1-7-6-10(11(15)12(16)13(7)19)17-23-14(20)8-2-4-9(5-3-8)18(21)22/h2-6,11-12H,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWVQCYCYVCVPA-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C(C1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C(C(C1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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